

KU-60019: A Selective ATM Kinase Inhibitor for Advanced Research

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Compound of Interest

Compound Name: KU-60019

Cat. No.: B7881776

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the cellular DNA damage response (DDR). As an improved analog of its predecessor, KU-55933, **KU-60019** offers enhanced potency and aqueous solubility, positioning it as a valuable tool for investigating DNA repair pathways and as a potential therapeutic agent for sensitizing cancer cells to radiation and chemotherapy.^{[1][2]} This guide provides a comprehensive overview of **KU-60019**, including its mechanism of action, selectivity, and detailed protocols for key experimental applications.

ATM kinase is a primary sensor of DNA double-strand breaks (DSBs), initiating a complex signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.^{[3][4]} Inhibition of this pathway is a promising strategy in oncology, particularly for tumors with existing defects in DNA repair or those reliant on ATM for survival after genotoxic stress. **KU-60019** competitively binds to the ATP-binding pocket of ATM, effectively blocking its kinase activity and the subsequent phosphorylation of downstream targets.^[5]

Quantitative Data Summary

The following tables summarize the quantitative data for **KU-60019**, highlighting its potency, selectivity, and efficacy in cellular models.

Table 1: In Vitro Kinase Inhibitory Potency

Target Kinase	Assay Type	IC50 Value	Reference(s)
ATM	Cell-free kinase assay	6.3 nM	[2] [6] [7]
DNA-PKcs	Cell-free kinase assay	1.7 μ M	[2] [6] [7]
ATR	Cell-free kinase assay	>10 μ M	[2] [6] [7]
PI3K	Kinase panel screen	No significant activity at 1 μ M	[6]
mTOR	Kinase panel screen	No significant activity at 1 μ M	[6]

This table demonstrates **KU-60019**'s high selectivity for ATM, being approximately 270-fold and over 1600-fold more selective for ATM than for DNA-PKcs and ATR, respectively.[\[6\]](#)[\[8\]](#)

Table 2: Cellular Activity and Radiosensitization

Cell Line(s)	Assay Type	KU-60019 Concentration	Effect	Reference(s)
U87, U1242 (Glioma)	Western Blot	1 μ M	>70% decrease in radiation-induced p53 (S15) phosphorylation	[6]
U87, U1242 (Glioma)	Western Blot	3 μ M	Complete inhibition of radiation-induced p53 (S15) phosphorylation	[7][9]
U87 (Glioma)	Radiosensitization Assay	1 μ M	Dose Enhancement Ratio (DER) of 1.7	[6][9]
U87 (Glioma)	Radiosensitization Assay	10 μ M	Dose Enhancement Ratio (DER) of 4.4	[6][9]
U87, U1242 (Glioma)	Migration/Invasion Assay	3 μ M	>50-70% inhibition of migration and ~60% inhibition of invasion	[1][6]
MCF-7 (Breast Cancer)	Cell Cycle Analysis	3 μ M	Arrested the majority of cells at the G1/S phase	[10]

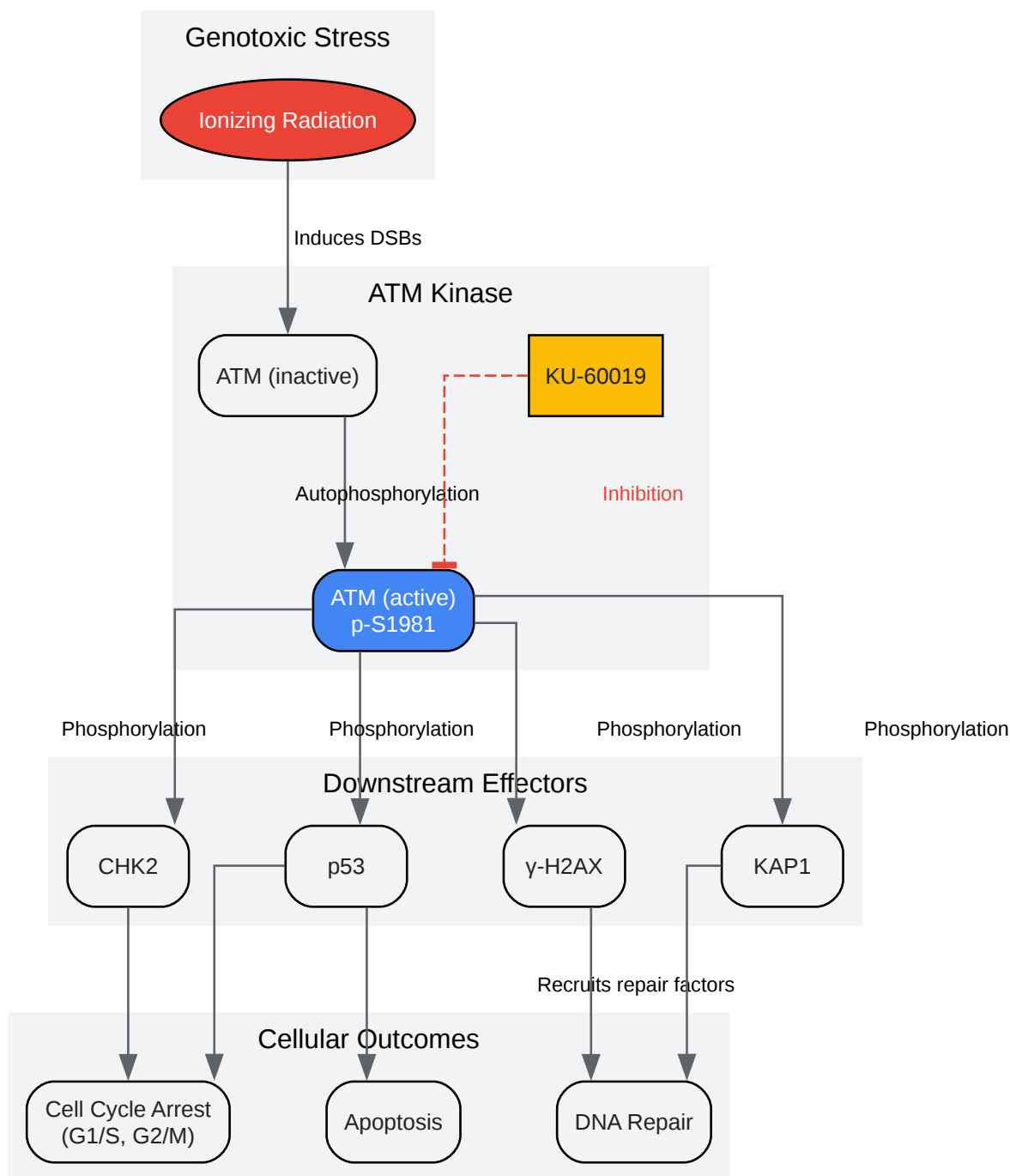
Signaling Pathways and Mechanisms

KU-60019 exerts its effects by directly inhibiting ATM kinase activity, which disrupts the DNA damage response and other pro-survival signaling pathways.

ATM-Mediated DNA Damage Response (DDR)

Upon induction of DNA double-strand breaks by ionizing radiation (IR) or chemotherapeutics, ATM is activated and phosphorylates a multitude of downstream substrates. This cascade is central to cell cycle checkpoint activation and DNA repair. **KU-60019**'s inhibition of ATM prevents these critical phosphorylation events.

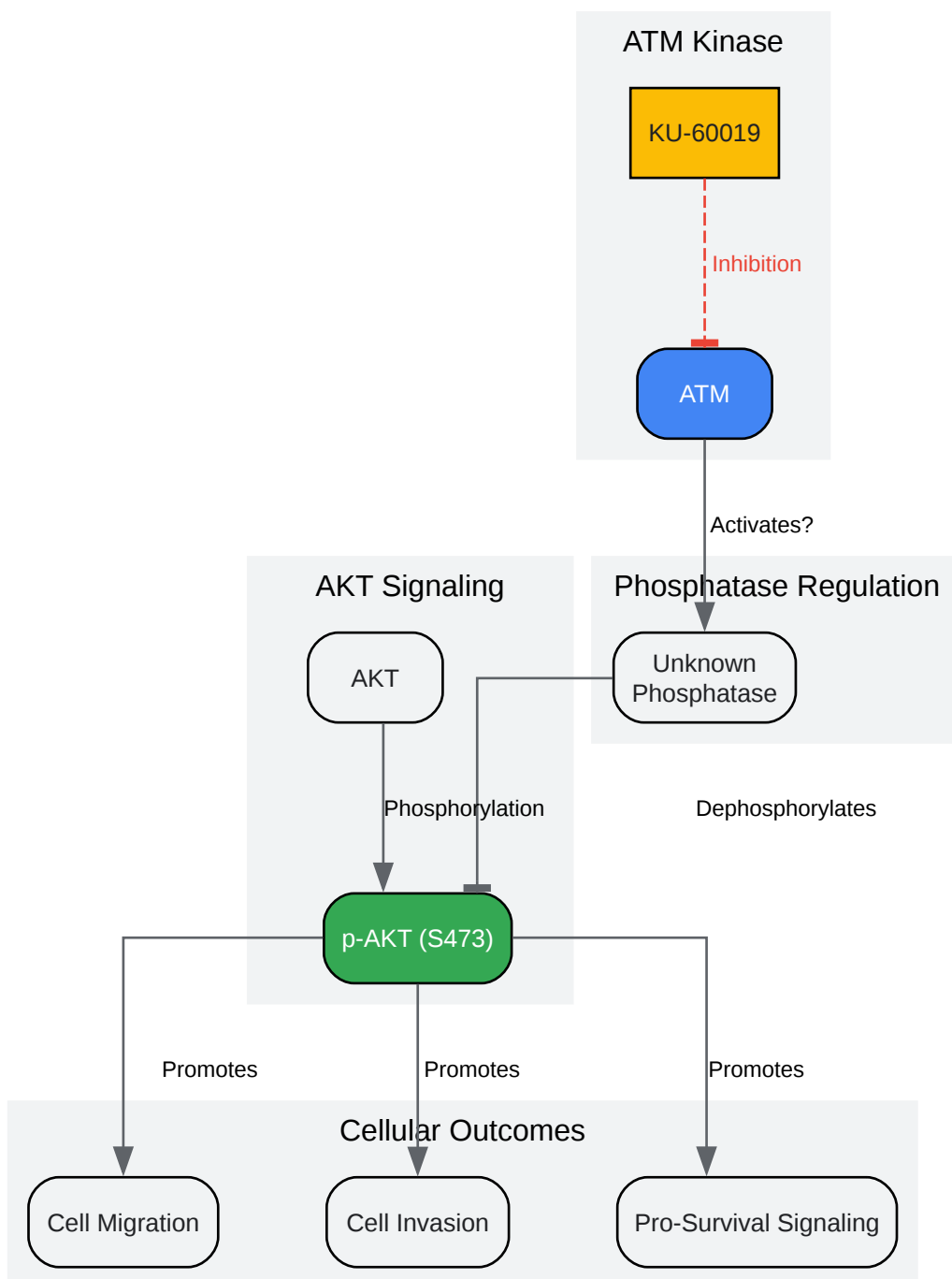
ATM-Mediated DNA Damage Response Pathway

[Click to download full resolution via product page](#)ATM DDR Pathway inhibited by **KU-60019**.

Impact on Pro-Survival Signaling

Beyond the canonical DDR, ATM has been shown to regulate pro-survival pathways, including the AKT signaling cascade. **KU-60019** has been observed to reduce the phosphorylation of AKT at serine 473, which can inhibit glioma cell migration and invasion, independent of its radiosensitizing effects.[4][9] This suggests ATM may regulate a phosphatase that acts on AKT.

Effect of KU-60019 on Pro-Survival Signaling



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KU-60019's impact on AKT pro-survival signaling.

Experimental Protocols

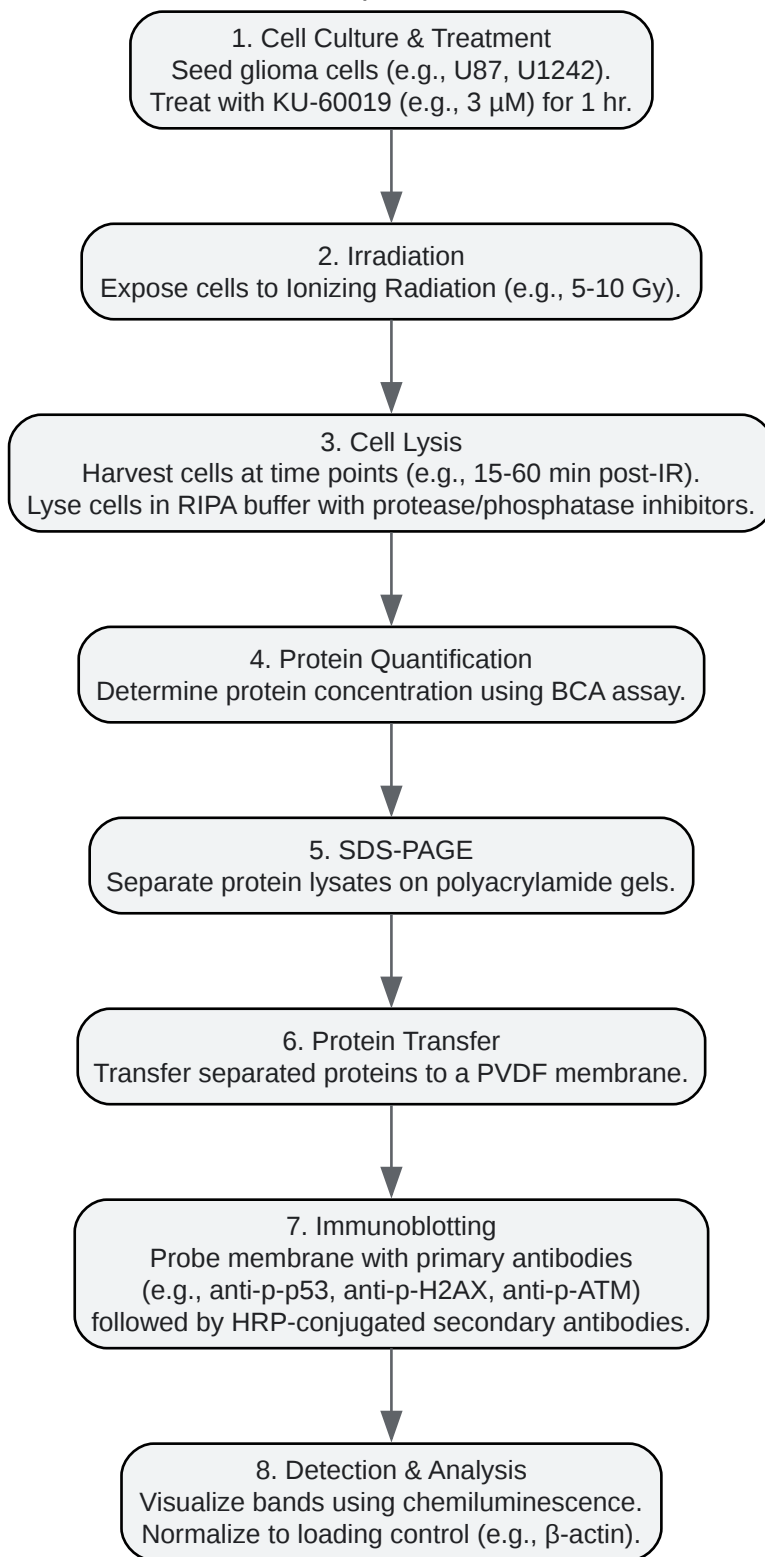
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Western Blot Analysis of ATM Signaling

This protocol is for assessing the inhibition of radiation-induced phosphorylation of ATM targets.

[\[11\]](#)

Western Blot Experimental Workflow

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